molecular formula C11H12N2O2S B1491859 (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol CAS No. 2097997-36-7

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol

Cat. No. B1491859
CAS RN: 2097997-36-7
M. Wt: 236.29 g/mol
InChI Key: YJZLKWXJEQKTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol, hereafter referred to as ‘Compound X’, is a synthetic small molecule that has recently been studied in the field of medicinal chemistry for its potential therapeutic applications. Compound X has been found to possess a variety of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. This review will provide an overview of the synthesis method of Compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for further research.

Scientific Research Applications

Compound X has been studied for its potential therapeutic applications in a variety of diseases and conditions. In preclinical studies, Compound X has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Compound X has also been studied for its potential use as an anti-diabetic agent, as well as for its potential to inhibit the growth of human cancer cells. Additionally, Compound X has been studied for its potential use as a neuroprotective agent, as well as for its potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

Compound X has a number of advantages and limitations for use in laboratory experiments. The main advantages of Compound X include its low cost, its availability in a wide range of concentrations, and its stability in aqueous solutions. Additionally, Compound X is relatively easy to synthesize and purify. However, the main limitation of Compound X is its low solubility in organic solvents, which can make it difficult to use in certain laboratory experiments.

Future Directions

The potential therapeutic applications of Compound X are only beginning to be explored. Future research should focus on further elucidating the mechanism of action of Compound X and its effects on various diseases and conditions. Additionally, further research should be conducted to explore the potential of Compound X as an anti-diabetic agent, as well as its potential to modulate the immune system. Finally, further research should be conducted to explore the potential of Compound X as a drug candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

(6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-9-3-13-4-10(8-1-2-16-7-8)15-6-11(13)12-9/h1-3,7,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZLKWXJEQKTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 2
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 3
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 4
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 5
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 6
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.